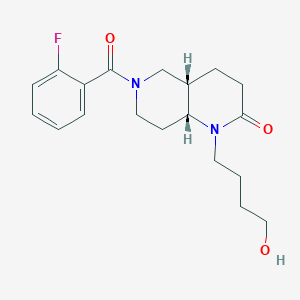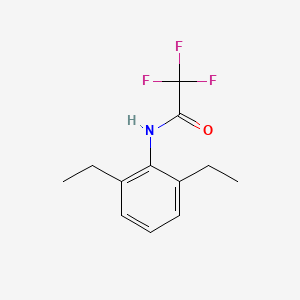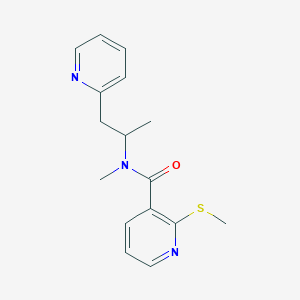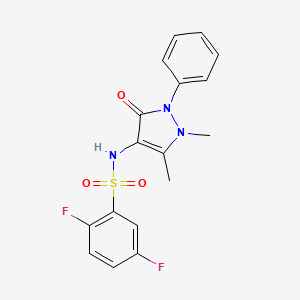
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a yellowish powder that has been used in various scientific research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by binding to metal ions and forming a complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to bind to metal ions and form a complex that can be detected using fluorescence spectroscopy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its ability to detect metal ions using fluorescence spectroscopy. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to further investigate its potential as an anticancer and antibacterial agent. Another potential direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. Additionally, future research could focus on improving the solubility of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide to make it more suitable for use in various lab experiments.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 5-chloro-2-pyridinylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with sulfamic acid to produce N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-10-2-5-13(16-8-10)17-22(19,20)11-3-4-12-9(7-11)1-6-14(18)21-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBUVBPMSDOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(6-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5314531.png)



![N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5314549.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)